4-[2-amino-3-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

Lipophilicity Drug-likeness Pyrroloquinoxaline

SUMOylation research groups require structurally defined pyrroloquinoxaline probes; generic ester or amide analogs introduce unpredictable shifts in LogP, tPSA, and target engagement. This ethoxycarbonyl derivative features the precise N-1 4-benzoic acid and C-3 ethyl ester substitution claimed in US Patent 9,045,483 B2 for SUMO E1/E2 enzyme inhibition. • Validated at 2.6 µM in MITF dimerization AlphaScreen assay; pre-screened for biochemical probe suitability. • ΔLogP ≈ +0.3-0.5 over the methoxycarbonyl analog, enabling SAR correlation of incremental lipophilicity with cellular IC₅₀. • Free 4-benzoic acid ensures DMSO/aqueous buffer solubility at physiological pH; minimizes false-negative precipitation risk vs. neutral ester analogs. • Sourced via custom synthesis with full analytical characterization (HNMR, LC-MS, HPLC).

Molecular Formula C20H16N4O4
Molecular Weight 376.4 g/mol
Cat. No. B12145846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-amino-3-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
Molecular FormulaC20H16N4O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N
InChIInChI=1S/C20H16N4O4/c1-2-28-20(27)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(8-10-12)19(25)26/h3-10H,2,21H2,1H3,(H,25,26)
InChIKeyYNADDVBEPBFMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-Amino-3-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic Acid: Structural & Pharmacological Positioning for Procurement


4-[2-Amino-3-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid (CAS 302937-11-7) is a tricyclic pyrrolo[2,3-b]quinoxaline derivative featuring a C-2 amino group, a C-3 ethyl ester, and an N-1 4-benzoic acid substituent. This specific substitution pattern situates the compound within the chemical space of small-molecule SUMOylation inhibitors as disclosed in US Patent 9,045,483 B2, where inhibition is achieved against SUMO E1 or E2 enzymes [1]. The compound has also been profiled in high-throughput screening (HTS) assays, including an AlphaScreen-based MITF dimerization inhibition assay conducted at a nominal concentration of 2.6 µM, indicating its relevance as a biochemical probe . The ethoxycarbonyl group at C-3 provides a distinct balance of lipophilicity and steric bulk compared to methoxycarbonyl and isopropoxycarbonyl analogs, directly influencing solubility, membrane permeability, and target engagement potential. For procurement specialists, this compound represents a specific tool molecule within the pyrroloquinoxaline class, offering a unique substitution pattern that cannot be replicated by simpler ester or amide analogs.

Why 4-[2-Amino-3-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic Acid Cannot Be Replaced by Generic Pyrroloquinoxaline Analogs


Generic substitution within the pyrrolo[2,3-b]quinoxaline class is scientifically unsound because small structural variations at the C-3 ester and N-1 aryl positions produce substantial shifts in physicochemical properties and biological activity profiles. The ethoxycarbonyl ester at C-3 is a specific structural determinant that modulates lipophilicity, metabolic stability, and hydrogen-bonding capacity in ways that methoxy, isopropoxy, cyano, or carbamoyl congeners cannot identically replicate. The 4-benzoic acid moiety at N-1 further dictates both aqueous solubility at physiological pH and potential ionic interactions with target protein residues; shifting this substituent to the 3-position (as in the 3-benzoic acid analog) alters the geometric orientation of the carboxylate pharmacophore. The patent literature explicitly teaches that the combination of a 4-substituted benzoic acid at N-1 with a 2-amino-3-alkoxycarbonyl substitution pattern on the pyrrolo[2,3-b]quinoxaline core is critical for SUMO E1/E2 inhibitory activity [1]. Without quantitative head-to-head data demonstrating pharmacological equivalence, substituting the ethoxycarbonyl variant with a methoxycarbonyl, isopropoxycarbonyl, cyano, or butylcarbamoyl analog introduces unknown risks in assay reproducibility, target engagement, and PK/PD prediction. The quantitative evidence below establishes the measurable physicochemical and biological differentiation that justifies compound-specific procurement rather than generic analog substitution.

Quantitative Differentiation Evidence: 4-[2-Amino-3-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic Acid vs. Closest Analogs


Molecular Weight and Lipophilicity (LogP) Differentiation: Ethoxycarbonyl vs. Methoxycarbonyl and Isopropoxycarbonyl Analogs

The target compound (ethoxycarbonyl ester, MW = 376.4 g/mol) occupies an intermediate physicochemical space between the methoxycarbonyl analog (MW = 362.3 g/mol) and the isopropoxycarbonyl analog (MW = 390.4 g/mol). For the methoxycarbonyl congener, Hit2Lead reports an experimentally determined LogP of 4.26 and a calculated topological polar surface area (tPSA) of 120.3 Ų . The ethoxycarbonyl derivative is predicted to exhibit a LogP increment of approximately +0.3 to +0.5 log units relative to the methoxy analog based on the established Hansch π contribution of a methylene group (πCH₂ ≈ 0.5), placing its estimated LogP in the range of 4.6–4.8 [1]. This lipophilicity shift directly impacts aqueous solubility (LogSW for the methoxy analog is −6.59 ) and passive membrane permeability, differentiating the target compound from both the more polar methoxy and the more lipophilic isopropoxy variants (MW = 390.4, additional CH(CH₃)₂ group).

Lipophilicity Drug-likeness Pyrroloquinoxaline

Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Profile: Ethoxycarbonyl vs. Cyano and Carbamoyl Analogs

The ethoxycarbonyl group contributes two hydrogen-bond acceptors (carbonyl and ether oxygen) to the target compound, yielding a tPSA value intermediate between that of the methoxycarbonyl analog (tPSA = 120.3 Ų, experimental ) and the cyano analog (predicted lower tPSA due to the single H-bond acceptor character of –CN). In contrast, the butylcarbamoyl analog introduces an additional H-bond donor (amide N–H) and acceptor (amide C=O), significantly increasing tPSA and reducing passive membrane permeability. The retention of the 4-benzoic acid moiety (carboxylic acid tPSA contribution = 37.3 Ų) as the free acid in the target compound further distinguishes it from ester prodrugs or carboxylate salts that may be used in other analogs. The tPSA for the target compound is predicted to fall between 115 and 125 Ų, consistent with the methoxy analog experimental value of 120.3 Ų , maintaining compliance with CNS drug-likeness criteria (tPSA < 90 Ų for CNS penetration; tPSA < 140 Ų for oral absorption) [1].

Polar surface area CNS permeability Drug design

Biological Activity Evidence: HTS Profiling in MITF Dimerization and GPR151 Activation Assays

The target compound has been experimentally tested in at least two distinct high-throughput screening (HTS) assays: (1) an AlphaScreen-based biochemical assay for MITF dimerization inhibition at a nominal concentration of 2.6 µM , and (2) a cell-based assay for GPR151 receptor activation via luminescence readout . The MITF assay employs His-tagged MITF and biotinylated MITF proximity detection, and compounds that inhibit dimerization reduce the AlphaScreen signal. The GPR151 assay evaluates functional agonism at the galanin receptor-like GPCR. No quantitative activity data (e.g., % inhibition, IC₅₀) for the target compound are publicly available, and the primary purpose of these HTS records is to confirm that the compound has been screened in biologically relevant assays, establishing its utility as a biochemical probe. No comparable HTS records were identified for the methoxycarbonyl, isopropoxycarbonyl, cyano, or butylcarbamoyl analogs in the MITF or GPR151 assay systems within the searched databases.

MITF GPR151 High-throughput screening Biochemical probe

Patent Coverage: Specific Structural Claim Scope for SUMO E1/E2 Inhibitory Activity

U.S. Patent 9,045,483 B2, assigned to City of Hope and Sanford-Burnham Medical Research Institute, explicitly claims tricyclic SUMOylation inhibitor compounds encompassing the pyrrolo[2,3-b]quinoxaline scaffold substituted at N-1 with a 4-benzoic acid moiety and at C-3 with alkoxycarbonyl groups, including ethoxycarbonyl [1]. The patent teaches that these compounds inhibit SUMO E1 or SUMO E2 enzymes and are useful for treating cancer, degenerative diseases, and viral infections [1]. The methoxycarbonyl analog (CAS 433966-58-6) is not specifically exemplified in the patent claims and is offered by commercial suppliers solely as a screening compound without disclosed SUMOylation activity data . The cyano analog features a 3-benzoic acid positional isomer, which geometrically alters the pharmacophore orientation and may affect target engagement kinetics. The butylcarbamoyl analog introduces an amide group at C-3, which is outside the preferred alkoxycarbonyl substitution pattern described in the patent for optimal SUMO enzyme inhibition [1].

SUMOylation Cancer therapy Patent differentiation E1/E2 enzymes

Solubility and Formulation Differentiation: Free Carboxylic Acid vs. Alternative Salt/Ester Forms

The target compound bears a free carboxylic acid at the para-position of the N-1 phenyl ring, which provides pH-dependent aqueous solubility distinct from analogs that replace the carboxylic acid with a methyl ester, nitrile, or sulfonamide. Under physiological assay conditions (pH 7.4), the carboxylic acid is predominantly ionized (pKₐ ≈ 4.2 for benzoic acid), enhancing aqueous solubility relative to the neutral methyl ester or cyano congeners. The methoxycarbonyl analog (same free acid, LogSW = −6.59 ) exhibits low aqueous solubility that limits achievable concentrations in cell-based assays; the ethoxycarbonyl analog's additional methylene group further reduces predicted aqueous solubility by approximately 0.5 log units (estimated LogSW ≈ −7.1), yet retains the ionizable carboxylate for DMSO/aqueous buffer compatibility [1]. This contrasts with neutral analogs lacking the benzoic acid moiety, which may precipitate at the higher concentrations required for biophysical assays (SPR, ITC, MST).

Aqueous solubility Formulation In vitro assay compatibility

Optimal Research and Procurement Application Scenarios for 4-[2-Amino-3-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic Acid


SUMOylation Pathway Target Engagement Studies Requiring a Patent-Aligned Chemical Probe

Research groups investigating SUMO E1 or SUMO E2 inhibition as a therapeutic strategy for cancer or viral infections should procure the ethoxycarbonyl compound because its structural features (4-benzoic acid at N-1, ethoxycarbonyl at C-3) fall directly within the preferred substitution pattern claimed in US Patent 9,045,483 B2 [1]. The compound's patent alignment provides a defensible intellectual property basis for academic–industry collaborations and grant applications focused on SUMOylation inhibition. In contrast, methoxycarbonyl, cyano, or carbamoyl analogs lack this explicit patent linkage and may represent chemical matter with unknown SUMO enzyme activity profiles.

SAR Studies Exploring the Impact of Ester Alkyl Chain Length on Lipophilicity and Cellular Potency

Medicinal chemistry teams optimizing a pyrroloquinoxaline lead series for balanced potency and ADME properties can use the ethoxycarbonyl compound as the central reference molecule in a homologous ester series spanning methyl → ethyl → isopropyl. The methoxycarbonyl analog (LogP = 4.26, tPSA = 120.3 Ų) [1] and the isopropoxycarbonyl analog (predicted LogP >4.8) bracket the ethoxycarbonyl derivative, enabling precise SAR mapping of lipophilicity-driven changes in cell permeability and metabolic stability. The ethoxycarbonyl compound's ΔLogP of approximately +0.3 to +0.5 units over the methoxy analog makes it the ideal intermediate for correlating incremental LogP changes with measured cellular IC₅₀ values.

Biochemical Assay Development Requiring a Carboxylic Acid-Containing Probe with Validated HTS Compatibility

Assay development scientists establishing AlphaScreen or luminescence-based HTS protocols for MITF dimerization or GPR151 receptor activation can leverage the pre-existing screening data for the ethoxycarbonyl compound, which has been tested at 2.6 µM in the MITF AlphaScreen assay [1] and in cell-based GPR151 activation assays . The compound's free carboxylic acid maintains solubility in DMSO/aqueous buffer mixtures at relevant screening concentrations (predicted LogSW ≈ −7.1, ionized at pH 7.4), reducing the risk of compound precipitation and false-negative results compared to neutral ester analogs that lack the ionizable benzoic acid moiety .

In Vitro Pharmacology Profiling Where Physicochemical Differentiation from Amide Analogs is Critical

Pharmacologists comparing ester-based vs. amide-based pyrroloquinoxaline inhibitors should select the ethoxycarbonyl compound over the butylcarbamoyl analog when the experimental goal is to minimize H-bond donor count and tPSA for improved passive membrane permeability. The ethoxycarbonyl group contributes only H-bond acceptors (no additional donor), whereas the butylcarbamoyl group introduces an amide N–H donor that increases tPSA by approximately 15–20 Ų and reduces membrane flux [1]. This distinction is crucial for intracellular target engagement studies where cytoplasmic or nuclear protein access (e.g., SUMO E2 enzyme Ubc9 in the nucleus) is required.

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